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Compound Name: 8-ETHOXYCARBONYLOCTANOL

Cat. No.: B043726 Get Quote

Bifunctional C8 esters are organic molecules characterized by an eight-carbon aliphatic

backbone terminated at both ends by ester functional groups. The most common examples are

the dialkyl esters of suberic acid (octanedioic acid), such as dimethyl suberate and diethyl

suberate. These compounds are valuable as plasticizers, lubricants, and, importantly, as

building blocks in the synthesis of more complex molecules, including polymers and

pharmaceutical intermediates. Their bifunctional nature allows them to act as linkers,

connecting two other molecules or extending a polymer chain.

Chemical Synthesis Strategies
The most established methods for synthesizing diesters rely on the acid-catalyzed reaction

between a dicarboxylic acid and an alcohol.

Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for producing esters by

refluxing a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.[1]

For a bifunctional C8 ester, this involves the reaction of octanedioic acid with two equivalents of

an alcohol.

The overall reaction is: HOOC-(CH₂)₆-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₆-COO-R + 2 H₂O

This reaction is a reversible equilibrium. To achieve high yields, the equilibrium must be shifted

toward the products. This is typically accomplished by using a large excess of the alcohol

reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-
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Stark apparatus.[2] One study demonstrated that increasing the alcohol from an equal amount

to a 10-fold excess could boost the final ester yield from 65% to 97%.[2]

Catalysis: Homogeneous vs. Heterogeneous
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-

toluenesulfonic acid (TsOH) are the most common homogeneous catalysts for Fischer

esterification. While they are highly active and economical, they present significant challenges,

including corrosivity, difficulty in separation from the final product, and the generation of acidic

waste.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid

catalysts are increasingly employed. These include:

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst, Indion)

serve as effective, reusable catalysts.[1]

Zeolites and Metal Oxides: Materials like sulfated zirconia (ZrO₂) can provide strong

Brønsted acid sites and exhibit high thermal stability.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction

mixture (via simple filtration), potential for recycling, and tendency to produce purer products

with simpler workup procedures.

General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a

bifunctional C8 ester via acid catalysis.
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Caption: General experimental workflow for acid-catalyzed esterification.

Detailed Experimental Protocol: Diethyl Suberate
Synthesis
This protocol is a representative example of a Fischer esterification for preparing diethyl

suberate.

Materials:
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Suberic acid (Octanedioic acid)

Absolute Ethanol (200 proof)

Concentrated Sulfuric Acid (H₂SO₄) or an equivalent amount of a solid acid catalyst (e.g.,

Amberlyst-15)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (NaCl) solution (Brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Diethyl ether or other suitable extraction solvent

Procedure:

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser (with a Dean-Stark trap if removing water azeotropically), add suberic acid (e.g.,

0.1 mol, 17.4 g) and absolute ethanol (e.g., 5-10 molar equivalents, 80-160 mL).

Catalyst Addition: While stirring, slowly add the acid catalyst. For sulfuric acid, carefully add

1-2 mL. For a solid resin, add ~10% by weight of the suberic acid (approx. 1.7 g).

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-

8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC) to check for the disappearance of the starting carboxylic acid.

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room

temperature. If a solid catalyst was used, it can be removed by filtration at this stage.

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

Workup: Dissolve the remaining residue in 200 mL of diethyl ether. Transfer the solution to a

separatory funnel and wash sequentially with:

100 mL of water.
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100 mL of saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂

evolution).

100 mL of brine to aid in separating the organic and aqueous layers.

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the

drying agent.

Purification: Remove the diethyl ether via rotary evaporation. The crude product can be

purified by vacuum distillation to yield pure diethyl suberate as a clear, colorless liquid.

Fischer Esterification Mechanism
The mechanism proceeds through a series of protonation and deprotonation steps, with the

key event being the nucleophilic attack of the alcohol on the protonated carbonyl carbon. This

multi-step process is often abbreviated as PADPED (Protonation-Addition-Deprotonation-

Protonation-Elimination-Deprotonation).

1. Protonation 2. Nucleophilic Attack
(Alcohol Addition)

Carbonyl activated 3. Proton TransferTetrahedral intermediate forms 4. Elimination
(Water Leaves)

H₂O becomes a good leaving group
5. DeprotonationC=O bond reforms
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Caption: Key logical steps of the Fischer esterification mechanism.

Enzymatic Synthesis Strategies
As an alternative to harsh chemical methods, enzymatic synthesis offers a "green," highly

selective, and efficient route to C8 diesters under mild conditions.[3]

Lipase-Catalyzed Esterification
Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze fats (triglycerides). However, in non-

aqueous or low-water environments, they can effectively catalyze the reverse reaction:

esterification.[3] Immobilized lipases, such as Candida antarctica lipase B (often known by the

trade name Novozym 435), are particularly effective as they are stable and easily reusable.[4]

[5]
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The key advantages of enzymatic synthesis include:

Mild Conditions: Reactions are typically run at or near room temperature (30-60°C),

preventing degradation of sensitive molecules.

High Selectivity: Lipases can be highly specific, reducing the formation of byproducts.

Environmental Benefits: Avoids the use of corrosive acids and harsh solvents.

The reaction is analogous to the chemical method but is catalyzed by the enzyme's active site.

Suberic Acid + 2 Ethanol

Immobilized Lipase
(e.g., Novozym 435)

Substrates bind to active site

Enzyme is regenerated

Diethyl Suberate + 2 H₂O

Esterification occurs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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